WDR5 degrader-1 -

WDR5 degrader-1

Catalog Number: EVT-12520185
CAS Number:
Molecular Formula: C49H52F4N8O9
Molecular Weight: 973.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

WDR5 degrader-1 has been developed through extensive research aimed at creating targeted protein degraders. It falls under the category of small molecule inhibitors that specifically engage the cereblon E3 ligase complex to mediate the ubiquitination and subsequent degradation of WDR5. This compound has been shown to selectively degrade WDR5 over other substrates, such as IKZF1, enhancing its potential therapeutic applications in oncology .

Synthesis Analysis

Methods and Technical Details

The synthesis of WDR5 degrader-1 involved several key steps:

  1. Starting Materials: The synthesis began with established WDR5 antagonists, such as OICR-9429, which served as scaffolds for further modifications.
  2. Linker Design: Various linkers were explored to connect the WDR5 binding moiety with the cereblon ligand. The design aimed to optimize binding affinity while maintaining effective degradation capabilities.
  3. Chemical Reactions:
    • Nucleophilic Aromatic Substitution: This reaction was employed to introduce functional groups onto the aromatic systems.
    • Suzuki-Miyaura Cross-Coupling: This method facilitated the formation of biaryl compounds essential for maintaining affinity towards WDR5.
    • Amide Coupling Reactions: These reactions were crucial for linking the WDR5 binder with cereblon ligands, ensuring that the final compound could effectively recruit cereblon for degradation .
Molecular Structure Analysis

Structure and Data

WDR5 degrader-1 features a complex molecular structure characterized by multiple functional groups that enhance its binding affinity to both WDR5 and cereblon. The crystal structures of related compounds have provided insights into how these molecules interact at the atomic level. For instance, studies have shown that specific orientations and interactions within the ternary complex formed by WDR5, cereblon, and the degrader are critical for effective degradation .

The chemical formula for WDR5 degrader-1 indicates a sophisticated arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms, reflecting its designed complexity for specific biological interactions.

Chemical Reactions Analysis

Reactions and Technical Details

WDR5 degrader-1 undergoes several key reactions upon administration:

  1. Ubiquitination: Once bound to WDR5 via its specific ligand, it recruits cereblon, which facilitates the ubiquitination of WDR5.
  2. Proteasomal Degradation: The ubiquitinated WDR5 is recognized by the proteasome, leading to its degradation. This process effectively reduces the levels of WDR5 in cells, disrupting its function in oncogenic pathways.

These reactions are critical for the compound's mechanism of action and highlight its potential as a therapeutic agent in cancer treatment .

Mechanism of Action

Process and Data

The mechanism of action for WDR5 degrader-1 involves:

  1. Binding: The compound binds specifically to the WIN site on WDR5.
  2. Recruitment of Cereblon: Following binding, it recruits cereblon through its E3 ligase activity.
  3. Ubiquitination and Degradation: Cereblon catalyzes the ubiquitination of WDR5, marking it for proteasomal degradation.

This cascade effectively diminishes WDR5 levels within cells, leading to reduced activity of associated oncogenic pathways .

Physical and Chemical Properties Analysis

Physical Properties

WDR5 degrader-1 exhibits several notable physical properties:

  • Solubility: The compound is designed to be soluble in biological media to facilitate cellular uptake.
  • Stability: Stability studies indicate that it maintains integrity under physiological conditions.

Chemical Properties

Key chemical properties include:

  • Molecular Weight: The molecular weight is indicative of its complexity and potential pharmacokinetic behavior.
  • Binding Affinity: Binding assays demonstrate a high affinity for both WDR5 and cereblon, which is crucial for its efficacy as a degrader.

These properties are essential for determining the compound's suitability as a therapeutic agent .

Applications

Scientific Uses

WDR5 degrader-1 has significant potential applications in scientific research and drug development:

  • Cancer Research: Its ability to selectively degrade WDR5 makes it a valuable tool for studying oncogenic pathways involving this protein.
  • Therapeutic Development: As a targeted protein degrader, it represents a novel approach in drug design aimed at proteins that are traditionally considered "undruggable."
  • Mechanistic Studies: Researchers can use this compound to elucidate the role of WDR5 in various cellular processes and disease states.

Properties

Product Name

WDR5 degrader-1

IUPAC Name

N-[5-[5-[7-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]heptylcarbamoyl]-2-fluorophenyl]-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide

Molecular Formula

C49H52F4N8O9

Molecular Weight

973.0 g/mol

InChI

InChI=1S/C49H52F4N8O9/c1-27-24-60(25-28(2)59(27)3)37-15-13-29(21-36(37)57-45(66)33-23-56-41(63)22-34(33)49(51,52)53)32-20-30(12-14-35(32)50)44(65)55-19-8-6-4-5-7-18-54-42(64)26-70-39-11-9-10-31-43(39)48(69)61(47(31)68)38-16-17-40(62)58-46(38)67/h9-15,20-23,27-28,38H,4-8,16-19,24-26H2,1-3H3,(H,54,64)(H,55,65)(H,56,63)(H,57,66)(H,58,62,67)/t27-,28+,38?

InChI Key

CIMHEQXMRXNDJG-PHDIXVDQSA-N

Canonical SMILES

CC1CN(CC(N1C)C)C2=C(C=C(C=C2)C3=C(C=CC(=C3)C(=O)NCCCCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)F)NC(=O)C7=CNC(=O)C=C7C(F)(F)F

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1C)C)C2=C(C=C(C=C2)C3=C(C=CC(=C3)C(=O)NCCCCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)F)NC(=O)C7=CNC(=O)C=C7C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.